Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C10H9F2NO4 and a molecular weight of 245.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate typically involves the reaction of ethyl acetate with 2,2-difluoro-2-(4-nitrophenyl)acetic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment to maintain the required reaction conditions .
Chemical Reactions Analysis
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate can be compared with similar compounds such as:
Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate: This compound has an amino group instead of a nitro group, resulting in different reactivity and applications.
Ethyl 2,2-difluoro-2-(4-chlorophenyl)acetate:
Ethyl 2,2-difluoro-2-(4-methylphenyl)acetate: The methyl group provides different steric and electronic effects compared to the nitro group.
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in various fields of research .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDKOBQYMDAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442152 | |
Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243656-25-9 | |
Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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